2,5-Dimethylheptanoic acid
Overview
Description
“2,5-Dimethylheptanoic acid” is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3, (H,10,11) .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Epothilone A Fragment : The synthesis of a fragment of Epothilone A, a crucial compound in organic chemistry, involved the use of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid. This process demonstrated the importance of such compounds in complex organic syntheses (Shioji et al., 2001).
Synthesis of Non-Chiral Analogues : Research also includes the synthesis of non-chiral analogues like 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from dimethyl- meso -2,5-dibromohexanedioate, highlighting the versatility of dimethylheptanoic acid derivatives in organic synthesis (Kubyshkin et al., 2007).
Characterization Studies : A study focused on synthesizing and characterizing 2,2-dimethylolheptanoic acid, confirming its structure through various spectroscopic methods. This underlines the importance of such compounds in structural chemistry and materials science (Yun, 2011).
Combustion and Energy Research
- Combustion Chemistry Study : A comprehensive study on the combustion characteristics of 2,5-dimethylhexane, a compound structurally similar to 2,5-dimethylheptanoic acid, was conducted to understand the combustion behavior of hydrocarbon fuels. This research is crucial for developing more efficient and cleaner combustion processes (Sarathy et al., 2014).
Biofuel and Environmental Applications
Biofuel Production : The production of 2,5-dimethylfuran, a potential biofuel, from fructose was achieved with high efficiency. This process emphasizes the potential of dimethylheptanoic acid derivatives in creating sustainable, environmentally friendly fuel alternatives (Upare et al., 2015).
Fructose Dehydration Study : Research on the dehydration of fructose to 5-hydroxymethylfurfural, a key substance in the transition from carbohydrate chemistry to mineral oil-based industrial chemistry, further highlights the environmental significance of these compounds (Bicker et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2,5-dimethylheptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-7(2)5-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNIPWIJRZXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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